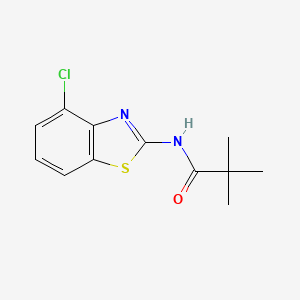
N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide, also known as CMT-3, is a synthetic compound that belongs to the class of benzothiazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment.
Aplicaciones Científicas De Investigación
N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide has been shown to have promising anti-tumor activity in various preclinical studies. It has been found to inhibit the growth of several types of cancer cells, including breast, prostate, and colon cancer cells. Moreover, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for potential cancer treatments.
Mecanismo De Acción
The exact mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the development and progression of cancer. By inhibiting MMP activity, this compound is thought to prevent the spread of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent. It has also been found to have anti-inflammatory properties, which may contribute to its anti-tumor activity. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is its potency as an anti-tumor agent, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. Moreover, its selectivity for cancer cells and minimal toxicity in normal cells make it a safer alternative to traditional chemotherapy drugs. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound, which can help in the selection of patients for clinical trials. Moreover, the combination of this compound with other anti-cancer agents may enhance its efficacy and reduce the risk of drug resistance. Finally, further studies are needed to investigate the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a synthetic compound with promising anti-tumor activity and minimal toxicity in normal cells. Its mechanism of action involves the inhibition of MMPs, which are enzymes that play a crucial role in cancer development and progression. This compound has several advantages as a tool for scientific research, including its potency and selectivity for cancer cells. However, its low solubility in water may limit its bioavailability and efficacy in vivo. Future research on this compound should focus on improving its synthesis methods, identifying biomarkers for patient selection, and exploring its potential as a therapeutic agent for other diseases.
Métodos De Síntesis
N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide can be synthesized through a multi-step process involving the condensation of 2-aminothiophenol and chloroacetyl chloride, followed by cyclization with sodium methoxide. The resulting intermediate is then reacted with 2,2-dimethylpropanoyl chloride to yield the final product.
Propiedades
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-12(2,3)10(16)15-11-14-9-7(13)5-4-6-8(9)17-11/h4-6H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBUVHXUVBDFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(S1)C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5886354.png)
![4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5886362.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5886367.png)
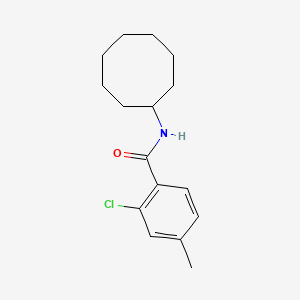
![1-(2-furoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5886376.png)
![ethyl 1-{[(4-fluorobenzoyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5886378.png)
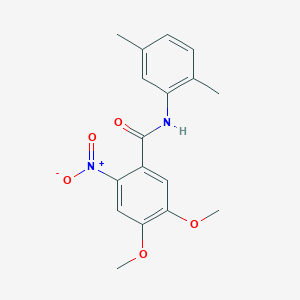
![N-(3-chlorophenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5886383.png)
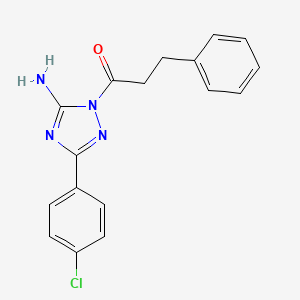
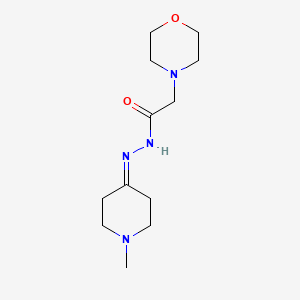
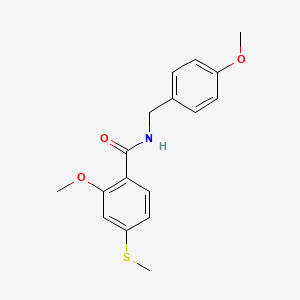
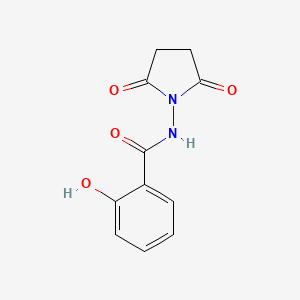
![methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5886445.png)